molecular formula C7H7Br2NO2S B1612065 2,6-Dibromo-4-methylsulfonylaniline CAS No. 26595-53-9

2,6-Dibromo-4-methylsulfonylaniline

Cat. No.: B1612065
CAS No.: 26595-53-9
M. Wt: 329.01 g/mol
InChI Key: CNSTWVXFFAFKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-methylsulfonylaniline is an organic compound with the molecular formula C₇H₇Br₂NO₂S and a molecular weight of 329.01 g/mol . This compound is characterized by the presence of two bromine atoms, a methylsulfonyl group, and an aniline moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

The synthesis of 2,6-Dibromo-4-methylsulfonylaniline typically involves the bromination of 4-methylsulfonylaniline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the aniline ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

2,6-Dibromo-4-methylsulfonylaniline undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dibromo-4-methylsulfonylaniline is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biochemistry: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methylsulfonylaniline involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, for example, the bromine atoms facilitate the formation of new carbon-carbon bonds through palladium-catalyzed processes. The methylsulfonyl group can also influence the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

2,6-Dibromo-4-methylsulfonylaniline can be compared with other brominated aniline derivatives, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.

Properties

IUPAC Name

2,6-dibromo-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSTWVXFFAFKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599778
Record name 2,6-Dibromo-4-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26595-53-9
Record name 2,6-Dibromo-4-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-methylsulfonylaniline
Reactant of Route 2
2,6-Dibromo-4-methylsulfonylaniline
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-4-methylsulfonylaniline
Reactant of Route 4
2,6-Dibromo-4-methylsulfonylaniline
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-4-methylsulfonylaniline
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-4-methylsulfonylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.